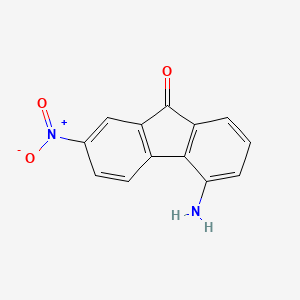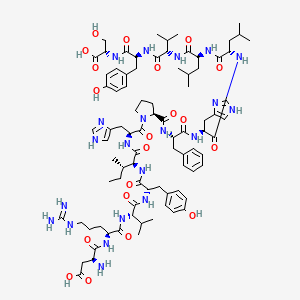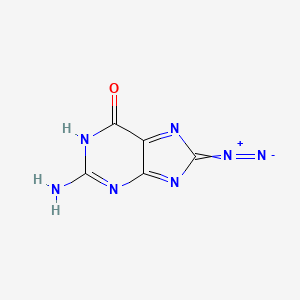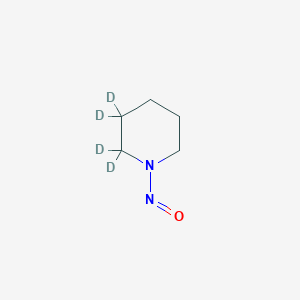
2,2,3,3-tetradeuterio-1-nitrosopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetradeuterio-1-nitrosopiperidine is a deuterated derivative of 1-nitrosopiperidine. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2 and 3 positions of the piperidine ring. Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and kinetics due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetradeuterio-1-nitrosopiperidine typically involves the deuteration of 1-nitrosopiperidine. This can be achieved through a series of steps:
Deuteration of Piperidine: Piperidine is first deuterated at the 2 and 3 positions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Nitrosation: The deuterated piperidine is then subjected to nitrosation using nitrous acid (HNO2) or a nitrosating agent like sodium nitrite (NaNO2) in an acidic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of piperidine are deuterated using deuterium gas in industrial reactors.
Continuous Nitrosation: The deuterated piperidine is continuously fed into a nitrosation reactor where it reacts with nitrosating agents under controlled conditions to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetradeuterio-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
2,2,3,3-Tetradeuterio-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to understand the behavior of nitrosamines in biological systems.
Medicine: Investigated for its potential role in drug development and as a model compound for studying nitrosamine toxicity.
Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetradeuterio-1-nitrosopiperidine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential biological effects. The presence of deuterium can influence the rate of these interactions due to the kinetic isotope effect, providing insights into reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Nitrosopiperidine: The non-deuterated analog of 2,2,3,3-tetradeuterio-1-nitrosopiperidine.
2,2,6,6-Tetradeuterio-1-nitrosopiperidine: Another deuterated derivative with deuterium at different positions.
N-Nitrosopiperidine-D4: A similar compound with deuterium substitution.
Uniqueness
This compound is unique due to its specific deuterium substitution pattern, which can provide distinct insights into reaction mechanisms and kinetics compared to other deuterated or non-deuterated analogs.
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-1-nitrosopiperidine |
InChI |
InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i2D2,4D2 |
InChI Key |
UWSDONTXWQOZFN-BYUTVXSXSA-N |
Isomeric SMILES |
[2H]C1(CCCN(C1([2H])[2H])N=O)[2H] |
Canonical SMILES |
C1CCN(CC1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


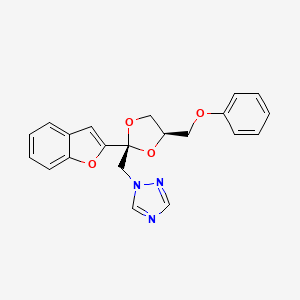
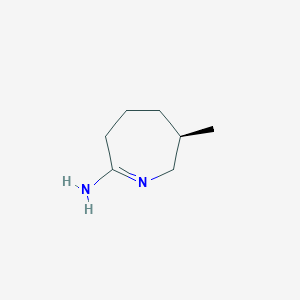
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
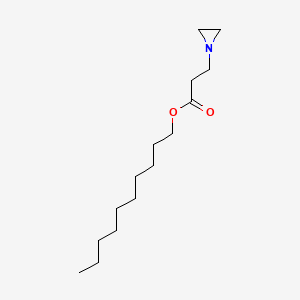
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
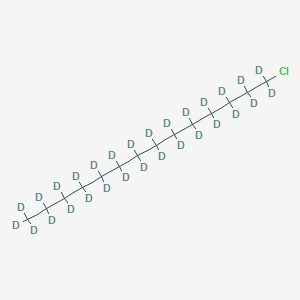
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)

